molecular formula C10H9BrOS B11748714 1-(6-Bromobenzo[b]thiophen-2-yl)ethanol

1-(6-Bromobenzo[b]thiophen-2-yl)ethanol

Cat. No.: B11748714
M. Wt: 257.15 g/mol
InChI Key: XLVVUFCNVBUAOG-UHFFFAOYSA-N
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Description

1-(6-Bromobenzo[b]thiophen-2-yl)ethanol is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a bromine atom at the 6th position and an ethanol group at the 2nd position of the benzothiophene ring makes this compound unique. It has a molecular formula of C10H9BrOS and a molecular weight of 257.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromobenzo[b]thiophen-2-yl)ethanol typically involves the bromination of benzo[b]thiophene followed by the introduction of an ethanol group. One common method involves the reaction of benzo[b]thiophene with bromine in the presence of a catalyst to introduce the bromine atom at the 6th position. This is followed by a reaction with ethylene oxide or ethanol in the presence of a base to introduce the ethanol group .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromobenzo[b]thiophen-2-yl)ethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(6-Bromobenzo[b]thiophen-2-yl)ethanol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its bromine atom and ethanol group may allow it to interact with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Bromobenzo[b]thiophen-2-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9BrOS

Molecular Weight

257.15 g/mol

IUPAC Name

1-(6-bromo-1-benzothiophen-2-yl)ethanol

InChI

InChI=1S/C10H9BrOS/c1-6(12)9-4-7-2-3-8(11)5-10(7)13-9/h2-6,12H,1H3

InChI Key

XLVVUFCNVBUAOG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(S1)C=C(C=C2)Br)O

Origin of Product

United States

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